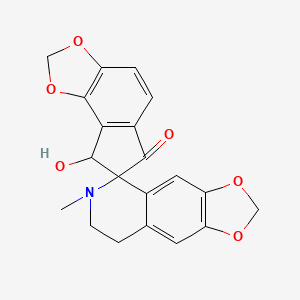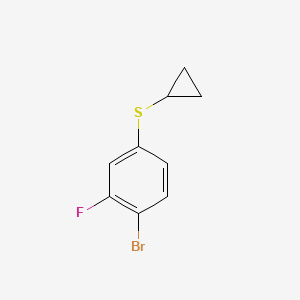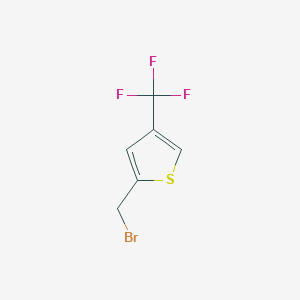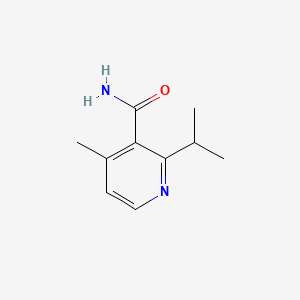
2-Isopropyl-4-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-methylnicotinamide is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methylnicotinamide involves multiple steps. One common method includes the reaction of 2-isopropyl-4-methylpyridine with an appropriate amide-forming reagent. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis involving similar steps but optimized for higher yields and purity. The process may include the use of advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents like bromine.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in an aqueous medium at temperatures ranging from 0°C to 70°C.
Reduction: Lithium aluminum hydride in an inert atmosphere.
Substitution: Bromine in an ice-water bath.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated products.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-methylnicotinamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect nicotinic acetylcholine receptors and other related pathways .
Comparación Con Compuestos Similares
Nicotinamide: A simpler amide derivative of nicotinic acid.
2-Isopropyl-4-methylpyridine: A precursor in the synthesis of 2-Isopropyl-4-methylnicotinamide.
4-Methylnicotinamide: Another derivative with similar structural features.
Uniqueness: this compound stands out due to its specific isopropyl and methyl substitutions, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4-methyl-2-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-6(2)9-8(10(11)13)7(3)4-5-12-9/h4-6H,1-3H3,(H2,11,13) |
Clave InChI |
UFVXMFGZOZVYFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



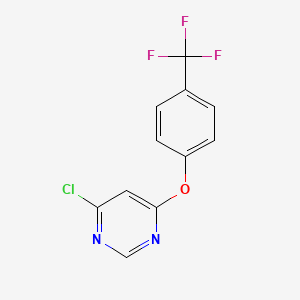
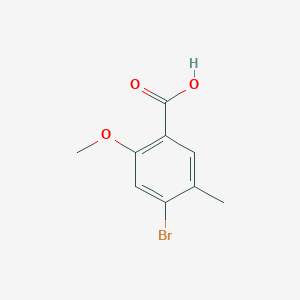
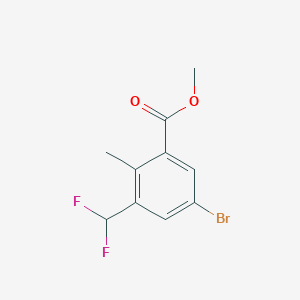
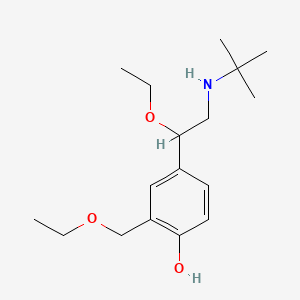
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
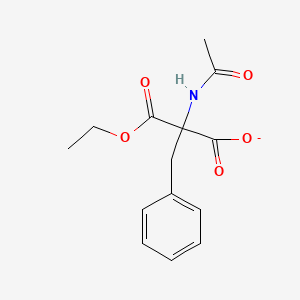
![2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)

